molecular formula C28H21NO6 B11391154 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11391154
M. Wt: 467.5 g/mol
InChI Key: ROBYGIXOKBGDAJ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide (ChemSpider ID: 12247126) is a complex organic compound with the following molecular formula:

C28H21NO6\mathrm{C_{28}H_{21}NO_6}C28​H21​NO6​

. It belongs to the class of chromene derivatives and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common synthetic route includes the following reactions:

    Benzofuran Synthesis: Start with 2-hydroxybenzaldehyde and ethyl acetoacetate to form 2-(4-ethoxybenzoyl)-1-benzofuran-3-yl.

    Chromene Formation: Cyclization of 2-(4-ethoxybenzoyl)-1-benzofuran-3-yl with acetylacetone or its derivatives leads to the formation of the chromene ring.

    Amide Formation: The final step involves amidation of the chromene compound with an appropriate amine (e.g., methylamine) to yield the target compound.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. Optimization of reaction conditions, catalysts, and purification techniques ensures high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl group in the benzofuran ring can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group or other functional groups is possible.

    Substitution: Substitution reactions at the benzofuran or chromene positions.

    Amidation: Formation of amide bonds.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, halides) under appropriate conditions.

    Amidation: Amine reactants and coupling agents (e.g., EDC, DCC).

Major Products:: The major products depend on the specific reaction conditions and substituents. The amide form is the final product.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its unique structure and biological activity.

    Chemical Biology: Studying cellular processes and molecular interactions.

    Industry: As a starting material for the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

While there are no direct analogs, similar chromene derivatives exist. Notable compounds include :

  • N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-[2-(4-hydroxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxo-4H-chromene-2-carboxamide

These compounds share structural features but differ in substituents, impacting their properties and applications.

Properties

Molecular Formula

C28H21NO6

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H21NO6/c1-3-33-18-11-9-17(10-12-18)26(31)27-25(20-6-4-5-7-22(20)35-27)29-28(32)24-15-21(30)19-13-8-16(2)14-23(19)34-24/h4-15H,3H2,1-2H3,(H,29,32)

InChI Key

ROBYGIXOKBGDAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=C(O4)C=C(C=C5)C

Origin of Product

United States

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